![molecular formula C17H26N2O3S B4620439 N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)
N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide and related compounds involves strategic chemical reactions. A study on chemoselective N-acylation reagents led to the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating the structural-reactivity relationship essential for the synthesis of such compounds (Kondo et al., 2000).
Molecular Structure Analysis
Investigations into the molecular structure of N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide related derivatives have shown various conformations and bonding interactions. Studies reveal the conformation of the N—H bond in relation to other substituents and highlight the significance of hydrogen bonding in the formation of dimers and chain structures (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity of methanesulfonamides, including N-(3,4-Dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, has been explored through various reactions. The methanesulfonyl radical plays a crucial role in these reactions, contributing to the formation of different products depending on the reaction conditions (Flyunt et al., 2001).
Scientific Research Applications
Structural Characterization and Reactivity
- Sulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide and its derivatives, have been analyzed for their conformation and molecular packing, highlighting the orientation of amide H atoms and their potential for biological activity through N-H...O hydrogen bonding. These structural insights are crucial for understanding the interaction with biological receptors and the design of molecules with specific properties (Gowda, Foro, & Fuess, 2007).
Coordination Chemistry and Ligand Behavior
- Studies on tri- and dithioether copper complexes, while not directly related to the queried compound, showcase the use of sulfonamide derivatives in creating complexes that exhibit unique electrochemical and structural characteristics. This research indicates potential applications in designing metal coordination complexes with specific electronic properties (Martínez-Alanis et al., 2011).
Synthesis and Chemical Transformations
- The synthesis of various sulfonamide derivatives, including those with potential as precursors for chemoselective acylation reagents or intermediates in organic synthesis, demonstrates the versatility of sulfonamides in chemical transformations and the development of new synthetic methodologies (Kondo et al., 2000).
Biochemical Applications
- Although the direct biochemical applications of "N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide" were not identified, research on methanesulfonic acid and its derivatives highlights the importance of sulfonamides in understanding microbial metabolism and the biogeochemical cycling of sulfur. This indicates potential areas of research for sulfonamide compounds in environmental and biochemical studies (Kelly & Murrell, 1999).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-6-5-9-18(11-13)17(20)12-19(23(4,21)22)16-8-7-14(2)15(3)10-16/h7-8,10,13H,5-6,9,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEWKGHWWVKCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.